

(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (2-Methylcyclopentyl)methanol

CAS No.: 73803-82-4

Cat. No.: B1367108

[Get Quote](#)

Executive Summary

(2-Methylcyclopentyl)methanol (CAS: 73803-82-4) is a saturated bicyclic-like aliphatic alcohol used primarily as a scaffold in the synthesis of pharmaceutical intermediates. Its core value lies in its ability to introduce a defined steric bulk and lipophilicity (LogP ~1.8) without the aromaticity associated with benzyl alcohols. It exists as a mixture of cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties that must be controlled during high-precision synthesis.

Chemical Identity & Stereochemistry

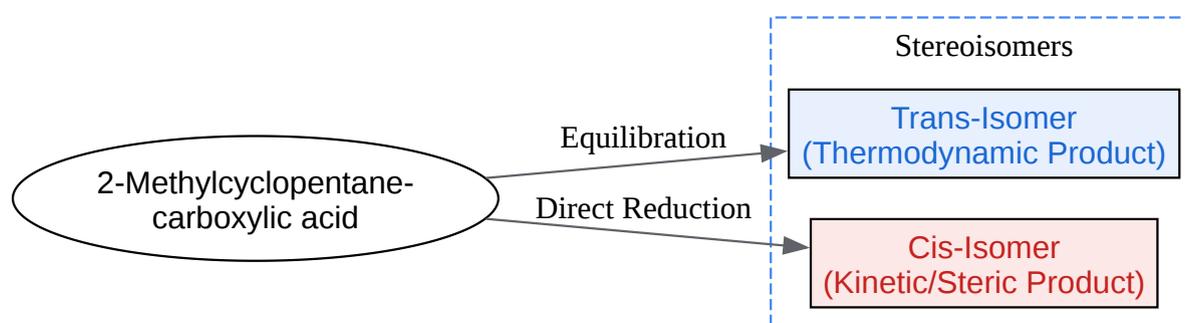
The compound possesses two chiral centers at C1 and C2 of the cyclopentane ring. In a non-stereoselective synthesis, it is obtained as a racemic mixture of diastereomers.

Attribute	Detail
IUPAC Name	(2-Methylcyclopentyl)methanol
Common Name	2-Methylcyclopentanemethanol
CAS Number	73803-82-4 (Generic), 24004-45-7 (Specific Isomer)
Molecular Formula	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol
SMILES	CC1CCCC1CO
InChI Key	YZDHUYBHHBWMD-UHFFFAOYSA-N

Stereochemical Configuration

Control of the cis/trans ratio is critical for biological activity.

- Trans-isomer: The methyl and hydroxymethyl groups are on opposite faces of the ring. Generally thermodynamically more stable.
- Cis-isomer: The groups share the same face, leading to higher steric congestion.



[Click to download full resolution via product page](#)

Figure 1: Stereochemical relationship between isomers. The trans-isomer minimizes 1,2-steric strain.

Physical & Thermodynamic Properties[4]

The following data represents the consensus of experimental and high-confidence predicted values.

Property	Value	Condition / Note
Physical State	Colorless Liquid	At 25°C, 1 atm
Boiling Point	175°C - 180°C	Predicted at 760 mmHg (Standard C7 alcohol range)
Density	0.915 ± 0.05 g/cm ³	At 20°C
Refractive Index ()	1.4520	Estimated
Flash Point	~65°C	Closed Cup (Combustible)
LogP (Octanol/Water)	1.81	Lipophilic, good membrane permeability
Solubility	Soluble in EtOH, DCM, THF	Slightly soluble in water (~15 g/L)
Vapor Pressure	~0.8 mmHg	At 25°C

Spectroscopic Characterization

Accurate identification requires distinguishing between the diastereomers using NMR.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

- Hydroxymethyl Group (-CH

OH): The diastereomers show distinct coupling patterns.

- Trans:

3.45 - 3.60 ppm (dd or m).

- Cis:
3.60 - 3.75 ppm (often slightly downfield due to anisotropy).
- Methyl Group (-CH
):
 - 0.95 - 1.05 ppm (doublet,
Hz).
- Ring Methine/Methylene: Complex multiplet region
1.10 - 2.00 ppm.

Carbon NMR (^{13}C NMR, 100 MHz, CDCl_3)

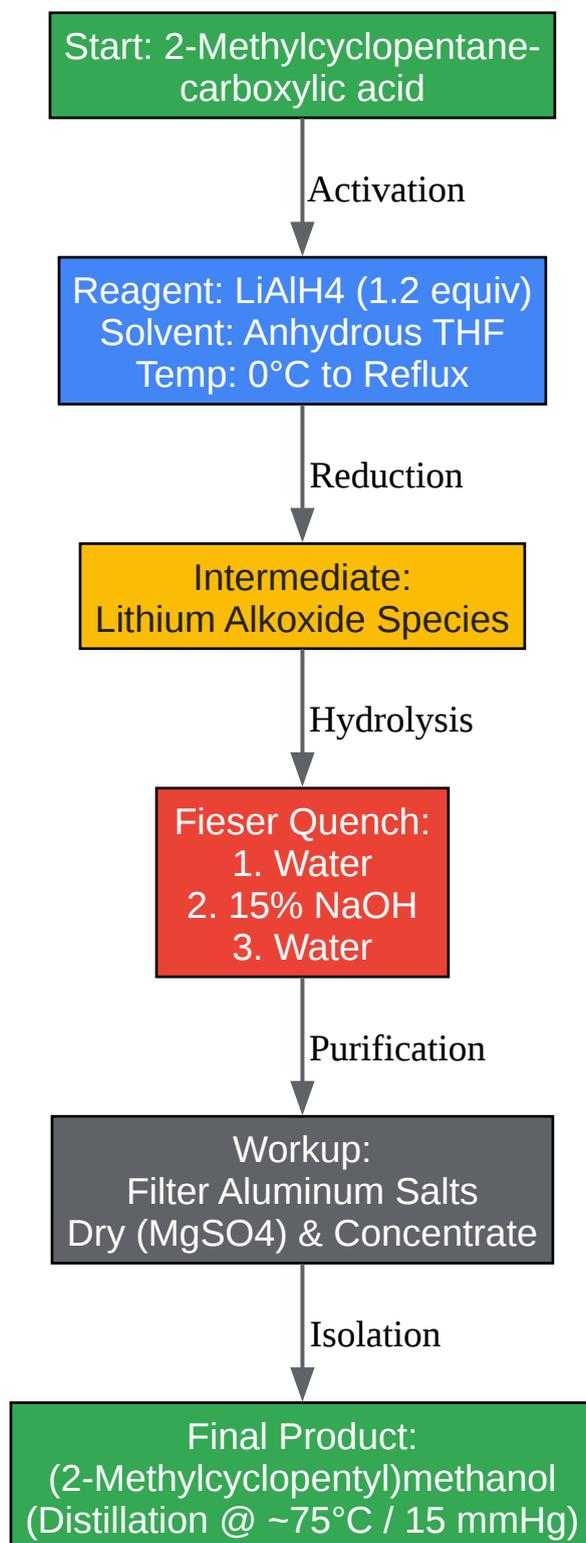
- C-OH:
65.0 - 68.0 ppm.
- Ring Methines (CH):
35.0 - 45.0 ppm.
- Methyl:
15.0 - 20.0 ppm.

Synthesis & Purification Protocol

Methodology: Reduction of 2-methylcyclopentanecarboxylic acid using Lithium Aluminum Hydride (LiAlH_4)

). Rationale: This route ensures complete conversion of the carbonyl species and allows for the processing of commercially available starting materials (often a mixture of isomers).

Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Step-by-step reduction workflow using LiAlH₄.

Detailed Protocol (Self-Validating)

1. Setup & Inertion:

- Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.
- Flush with Nitrogen () for 15 minutes.
- Validation: Ensure the internal temperature probe is calibrated.

2. Reagent Preparation:

- Charge the flask with LiAlH (1.2 equivalents) suspended in anhydrous THF (0.5 M concentration relative to substrate).
- Cool to 0°C using an ice bath.

3. Addition:

- Dissolve 2-methylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous THF.
- Add dropwise to the LiAlH suspension over 30 minutes.
- Observation: Vigorous gas evolution () will occur. Maintain temperature <10°C.

4. Reaction:

- Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours.
- Checkpoint: Monitor by TLC (Stain: KMnO). The acid spot (baseline) should disappear; a new less polar spot (alcohol) appears.

5. Fieser Quench (Critical Step):

- Cool to 0°C.
- For every x grams of LiAlH₄ used, add carefully:
 - x mL water.
 - x mL 15% NaOH solution.
 - 3x mL water.
- Result: A granular white precipitate (Aluminum salts) forms, leaving a clear supernatant. If the precipitate is gelatinous, the quench was too fast or basicity is incorrect.

6. Isolation:

- Filter the mixture through a Celite pad. Wash the cake with diethyl ether.
- Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Distill the crude oil under vacuum (~15 mmHg). Collect the fraction boiling at 75-80°C.

Handling & Stability

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Hygroscopic.
- Hazards: Combustible liquid. Causes skin and eye irritation.
- Incompatibility: Strong oxidizing agents (converts back to acid or aldehyde), Acid chlorides (forms esters).

References

- PubChem Compound Summary. **(2-Methylcyclopentyl)methanol** (CID 12534286). National Center for Biotechnology Information.[Link](#)
- NIST Chemistry WebBook. 2-Methylcyclopentanemethanol Properties. National Institute of Standards and Technology.[Link](#)
- Organic Syntheses. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. Org.[1] Synth. Coll. Vol. 10, p. 423.[Link](#)
- Sigma-Aldrich. Safety Data Sheet: Cyclopentanemethanol derivatives. Merck KGaA.[Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem.washington.edu](http://chem.washington.edu) [chem.washington.edu]
- To cite this document: BenchChem. [(2-Methylcyclopentyl)methanol: Technical Reference & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1367108#2-methylcyclopentyl-methanol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com